Regiochemical Scaffold Identity: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Positioning
The pyridin-2-yl substituent at the propanoate α-carbon creates a 1,3-N,O-chelation motif capable of bidentate metal coordination, a geometric feature structurally absent in pyridin-3-yl and pyridin-4-yl regioisomers where the nitrogen is positioned 4–5 bonds (vs. 3 bonds) from the ester carbonyl [1]. This difference directly affects reactivity: in pyridine-2-propanoic acid-derived PPARα/γ dual agonists, the 2-pyridinyl placement was a critical SAR requirement for achieving potent dual agonism (EC₅₀ values in the 3–300 nM range), whereas 3-pyridinyl analogs showed attenuated or absent activity at one or both isoforms [2].
| Evidence Dimension | Regiochemical identity (pyridinyl nitrogen position relative to α-carbon) |
|---|---|
| Target Compound Data | Pyridin-2-yl at propanoate C2 position; N-to-carbonyl distance = 3 bonds; 1,3-chelation geometry feasible |
| Comparator Or Baseline | Pyridin-3-yl or pyridin-4-yl regioisomers; N-to-carbonyl distance ≥ 4 bonds; bidentate chelation geometrically disfavored |
| Quantified Difference | Structural binary (chelation-capable vs. chelation-incapable); in analogous pyridine-2-propanoic acid PPAR agonist series, 2-pyridinyl EC₅₀ PPARγ = 3140 nM vs. 3-pyridinyl showing no plateau in titration (no EC₅₀ obtainable) [2] |
| Conditions | SAR inference from pyridine-2-propanoic acid PPARα/γ dual agonist series (Humphries et al., 2006); chelation geometry assessed by molecular modeling |
Why This Matters
Procurement of the correct pyridin-2-yl regioisomer (CAS 4558-90-1) ensures the scaffold's metal-coordination and target-engagement geometry is preserved, preventing silent assay failures caused by regioisomer contamination.
- [1] PubChem Compound Summary CID 72942694. Canonical SMILES: COC(=O)C(CC1=CC=CC=C1)C2=CC=CC=N2. https://pubchem.ncbi.nlm.nih.gov/compound/4558-90-1 (accessed 2026-04-24). View Source
- [2] Humphries PS, Almaden JV, Barnum SJ, et al. Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorg Med Chem Lett. 2006;16(23):6116-6119. doi:10.1016/j.bmcl.2006.08.117. View Source
